methyl 4-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an ester (benzoate) of a carbamic acid, with a tetrahydro-2H-pyran and a pyrazole ring in its structure. Tetrahydro-2H-pyran is a saturated six-membered ring with one oxygen atom . Pyrazole is a class of organic compounds with a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom, and the pyrazole ring is a five-membered ring with two nitrogen atoms . The carbamate group (-NHCOO-) is a functional group that consists of a carbonyl (C=O) and an amine (NH2).Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The ester could undergo hydrolysis in the presence of an acid or base to form the corresponding carbamic acid and alcohol . The pyrazole ring might undergo reactions at the nitrogen atoms, such as alkylation or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups (like the carbamate) would likely make it more soluble in polar solvents . The compound’s reactivity would be influenced by the presence of the pyrazole and tetrahydro-2H-pyran rings .Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bonding
Research on isomeric compounds like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer has shown the importance of hydrogen bonding in determining molecular structure. These compounds exhibit complex sheets and chains of edge-fused rings through hydrogen bonding, influencing their molecular and electronic structures (Portilla, Mata, Cobo, Low, & Glidewell, 2007). Such insights can be crucial for the design and application of compounds like "methyl 4-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate" in fields like crystal engineering and drug design.
Catalysis and Synthesis
Tetra-methyl ammonium hydroxide has been utilized as a catalyst for synthesizing various 4H-benzo[b]pyran derivatives, demonstrating the role of catalysts in facilitating efficient synthesis under mild conditions (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007). This highlights the potential for exploring the use of "methyl 4-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate" and related compounds in catalysis and organic synthesis.
Antimicrobial Activities
The synthesis of novel derivatives, including pyrazole-3-carboxylate from related compounds, has been reported with evaluations of their antimicrobial activities against various bacterial and fungal strains (Siddiqui, Idrees, Khati, & Dhonde, 2013). This suggests the potential for "methyl 4-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate" to be explored for its antimicrobial properties.
Solid Form Selection and Crystal Engineering
Studies on compounds like methyl 2-(carbazol-9-yl)benzoate, which undergoes a phase transition under high pressure, showcase the significance of solid form selection in crystal engineering and pharmaceutical formulation (Johnstone et al., 2010). This knowledge can be applied to the development and optimization of "methyl 4-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate" for specific applications.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-18(23)15-4-2-14(3-5-15)17(22)20-16-10-19-21(12-16)11-13-6-8-25-9-7-13/h2-5,10,12-13H,6-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHYZSGQNBGDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.